Naepa

Descripción general

Descripción

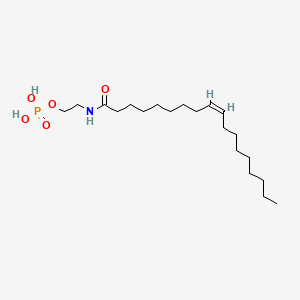

El ácido N-acil etanolamida fosfórico (NAEPA) es un compuesto orgánico sintético que actúa como un agonista selectivo del receptor de ácido lisofosfatídico-1. Es un derivado mimético de fosfato y se ha estudiado por sus posibles actividades biológicas y relevancia medicinal .

Métodos De Preparación

El NAEPA puede sintetizarse a través de una serie de reacciones químicas que involucran la esterificación de etanolamina con un ácido graso, seguida de fosforilación. La ruta sintética normalmente implica los siguientes pasos:

Esterificación: La etanolamina se hace reaccionar con un ácido graso, como el ácido octadec-9-enoico, para formar N-acil etanolamida.

Análisis De Reacciones Químicas

El NAEPA experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas, aunque estas reacciones son menos comunes.

Sustitución: El this compound puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos, dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El NAEPA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar las interacciones del receptor de ácido lisofosfatídico y las vías de señalización.

Biología: Investigado por su papel en la señalización celular y sus efectos en varios tipos de células.

Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la disregulación del receptor de ácido lisofosfatídico, como el cáncer, la fibrosis y los trastornos neurodegenerativos.

Industria: Aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y como una herramienta de investigación en el descubrimiento de fármacos

Mecanismo De Acción

El NAEPA ejerce sus efectos actuando como un agonista del receptor de ácido lisofosfatídico-1. Este receptor es un receptor acoplado a proteína G que media varias acciones biológicas a través de la activación de múltiples vías efectoras, incluidas Gi/o, G12/13, Gq y Gs. Al unirse al receptor, el this compound desencadena una cascada de eventos de señalización intracelular que conducen a respuestas fisiológicas como la proliferación celular, la migración y la supervivencia .

Comparación Con Compuestos Similares

El NAEPA es único en su agonismo selectivo del receptor de ácido lisofosfatídico-1. Los compuestos similares incluyen otros agonistas y antagonistas del receptor de ácido lisofosfatídico, como:

Ácido lisofosfatídico: Un ligando natural para los receptores de ácido lisofosfatídico.

Esfingosina 1-fosfato: Otro lisofosfolípido que actúa sobre un conjunto diferente de receptores pero comparte algunas vías de señalización con el ácido lisofosfatídico.

Derivados de ácido fosfónico: Análogos sintéticos que imitan la estructura y función del ácido lisofosfatídico

La singularidad del this compound radica en sus modificaciones estructurales específicas que mejoran su selectividad y potencia como agonista del receptor de ácido lisofosfatídico-1, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Propiedades

Número CAS |

24435-25-4 |

|---|---|

Fórmula molecular |

C20H40NO5P |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

2-[[(E)-octadec-9-enoyl]amino]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C20H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26-27(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H2,23,24,25)/b10-9+ |

Clave InChI |

BCSUWOZFWWBYSX-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)O |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NAEPA; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What antibacterial properties does NAEPA possess?

A1: Research indicates that this compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. This includes Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Hafnia alvei. Minimum inhibitory concentrations (MIC) ranged from 3.8 to 15 mg/mL, while minimum bactericidal concentrations (MBC) were between 7.5 and 30 mg/mL [].

Q2: What are the primary active compounds in this compound responsible for its antibacterial activity?

A2: Analysis of this compound's chemical composition using gas chromatography-mass spectrometry (GC-MS) revealed organic acids as the main constituents. Specifically, benzoic acid, m-hydroxybenzoic acid, pyrocatechol, squalene, and myrtenol were identified as key antibacterial components [].

Q3: Which LPA receptor subtypes does this compound primarily activate?

A4: this compound exhibits selectivity for the LPA1 receptor subtype, making it a valuable tool for studying LPA1-mediated signaling pathways [, , ].

Q4: What cellular responses are induced by this compound through LPA1 receptor activation?

A5: In human lung fibroblasts, this compound stimulates collagen gel contraction, indicating its potential role in wound healing and tissue remodeling [, ]. It also promotes proliferation in these cells, suggesting involvement in cell growth and development [].

Q5: How does this compound compare to other LPA receptor agonists in terms of receptor subtype selectivity and cellular responses?

A6: While this compound preferentially activates LPA1, other agonists like OMPT show selectivity for LPA3. Additionally, the LPA2 agonist FAP12 demonstrates lower efficacy in stimulating certain cellular responses compared to this compound and OMPT [, ]. This highlights the importance of utilizing specific LPA receptor agonists like this compound to dissect the roles of individual LPA receptor subtypes in various physiological and pathological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)

![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)